Product packaging for 2-(Acryloyloxy)ethyl methacrylate(Cat. No.:CAS No. 69040-48-8)

2-(Acryloyloxy)ethyl methacrylate

Cat. No.: B8458945
CAS No.: 69040-48-8
M. Wt: 184.19 g/mol
InChI Key: IGAWKPMXUGZZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acryloyloxy)ethyl methacrylate (CAS 69040-48-8) is a methacrylate monomer with a molecular weight of 184.19 g/mol and the synonym 2-[(1-Oxo-2-propen-1-yl)oxy]ethyl 2-methyl-2-propenoate . This compound serves as a high-value building block for creating advanced functional polymers. Its key research application is in the development of adsorbent materials for water treatment, specifically for removing hazardous organic dyes from industrial effluents . In one demonstrated use, it was grafted onto crosslinked poly(2-hydroxyethyl methacrylate/ethylene dimethacrylate) microbeads as a cationic polyelectrolyte via surface-initiated atom transfer radical polymerization (SI-ATRP) . The resulting cationic polyelectrolyte microbeads demonstrated high efficacy in adsorbing anionic dyes like Methyl Orange and Coomassie Brilliant Blue from aqueous solutions, showcasing their potential as recyclable adsorbents for environmental remediation . The reactive structure of this compound, featuring both acrylate and methacrylate functional groups, makes it a versatile monomer for polymer chemistry, enabling the introduction of cross-linking sites and modifying the physical properties of the resulting polymer networks. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B8458945 2-(Acryloyloxy)ethyl methacrylate CAS No. 69040-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69040-48-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O4/c1-4-8(10)12-5-6-13-9(11)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

IGAWKPMXUGZZIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C=C

Origin of Product

United States

The Significance of Multifunctional Monomers in Contemporary Polymer Synthesis

Multifunctional monomers are chemical compounds that contain more than one reactive functional group. fiveable.me This characteristic is fundamental to the creation of advanced polymeric materials. Unlike monofunctional monomers which form linear polymer chains, multifunctional monomers enable the formation of branched and crosslinked polymer networks. fiveable.meresearchgate.net These networks are crucial for developing materials with superior mechanical strength, thermal stability, and chemical resistance. fiveable.me

The functionality of a monomer, which refers to the number of its reactive sites, directly influences the degree of branching and crosslinking during polymerization. fiveable.me This, in turn, dictates the ultimate properties of the resulting polymer. Both step-growth and chain-growth polymerization methods can be utilized with multifunctional monomers to create these intricate, high-molecular-weight structures. rsc.orgrsc.org The resulting crosslinked polymers are, in essence, a single, macroscopic molecule. researchgate.net The initial development of such networks can be traced back to the synthesis of Bakelite in 1909, which involved the condensation of phenol (B47542) and formaldehyde. researchgate.netrsc.org

A Closer Look at 2 Acryloyloxy Ethyl Methacrylate: Historical Context and Research Directions

2-(Acryloyloxy)ethyl methacrylate (B99206) is a notable example of a multifunctional monomer, containing both an acrylate (B77674) and a methacrylate group within its structure. This dual reactivity is a key feature, as the acrylate group typically polymerizes at a faster rate than the methacrylate group due to reduced steric hindrance. This differential reactivity allows for controlled polymerization processes and the creation of specific polymer architectures.

While a detailed historical timeline of its initial synthesis is not extensively documented in readily available literature, its application and study have become more prominent in recent decades as the demand for sophisticated polymers has grown. Current research is actively exploring its use in a variety of advanced applications. For instance, it is a key component in the synthesis of hydrogels for controlled drug release, where the tunable swelling properties of the resulting polymer are advantageous. Furthermore, its derivatives are being investigated for the development of antimicrobial coatings.

Structure Property Relationships in 2 Acryloyloxy Ethyl Methacrylate Based Polymers

Impact of Monomer Composition on Polymer Microstructure

The microstructure of a polymer, including its composition, sequence distribution, and tacticity, is fundamentally determined by the monomers used in its synthesis. In copolymers containing AOEMA, the comonomer choice and feed ratio are critical levers for controlling the final polymer characteristics.

Research into the copolymerization of related acrylate (B77674) and methacrylate (B99206) monomers demonstrates that a homogeneous microstructure can be achieved. For instance, in the Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization of [2-(acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl) with 2-(diethylamino)ethyl acrylate (DEAEA), studies have shown that for a wide range of initial monomer compositions, there is minimal compositional drift as the polymerization progresses. rsc.org This results in copolymer chains with a highly uniform composition, where the monomer units are distributed evenly along the chain, which is a rare and desirable outcome for creating materials with predictable properties. rsc.org

The molar ratio of monomers in the initial feed directly influences the composition of the resulting copolymer. This principle is illustrated in the synthesis of copolymers using monomers with similar functionalities.

Table 1: Effect of Monomer Feed Ratio on Final Copolymer Composition (Data derived from analogous copolymer systems)

Molar Ratio of Monomer A in FeedMolar Ratio of Monomer B in FeedMolar Content of Monomer A in CopolymerMolar Content of Monomer B in Copolymer
95%5%93%7.0%
90%10%88%12%
80%20%Not specifiedNot specified
75%25%Not specifiedNot specified
This table illustrates the direct correlation between the initial monomer concentrations and the final composition of the polymer, based on data from acrylamide (B121943)/acrylyl oxy-ethyl-trimethyl salmiac copolymerization. google.com

Furthermore, the creation of block copolymers, where distinct blocks of different monomers are linked together, allows for the formation of sophisticated microstructures through self-assembly. In the case of amphiphilic diblock copolymers like poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) (PNMP-b-PBzMA), the relative lengths of the hydrophilic (PNMP) and hydrophobic (PBzMA) blocks dictate the resulting morphology in a solution. nih.gov

Table 2: Influence of Block Copolymer Composition on Self-Assembled Morphology

Polymer SystemHydrophilic Block (PNMP) Degree of Polymerization (m)Hydrophobic Block (PBzMA) Degree of Polymerization (n)Resulting Morphology
PNMPm-b-PBzMAn39IncreasingSpheres → Worms → Vesicles
PNMPm-b-PBzMAn55IncreasingSpheres → Worms → Vesicles
PNMPm-b-PBzMAn64IncreasingSpherical assemblies only
Data from a study on PNMP-b-PBzMA assemblies, demonstrating how the degree of polymerization of the constituent blocks controls the polymer's self-assembled microstructure. nih.govacs.org

Correlation between Polymer Architecture and Macroscopic Performance

Polymer architecture refers to the large-scale structure of the macromolecule, such as linear, branched, star-shaped, or brush-like. This architecture has a profound impact on the material's macroscopic properties, including its thermal, mechanical, and surface characteristics.

A compelling example is the comparison between linear and star-shaped polymers. Star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] (PMETA), synthesized using a cyclodextrin-based initiator, exhibits different surface properties compared to its linear equivalent. rsc.org The branched topology of the star polymer leads to higher interfacial tension, which demonstrates that surface wettability can be tuned by altering the polymer's architecture. rsc.org These star-shaped polymers form thin, hydrophilic films with water contact angles below 50 degrees. rsc.org

Table 3: Comparison of Polymer Architectures and Macroscopic Properties

Polymer ArchitectureInterfacial TensionSurface Wettability (Water Contact Angle)Key Finding
Linear PMETALowerModifiableArchitecture affects surface properties.
Star-shaped PMETAHigher< 50° (hydrophilic)Topology can be used to control interfacial tension and wettability. rsc.org

The architecture of block copolymers also directly influences their performance in applications such as emulsification. The self-assembled nanostructures (spheres, worms, or vesicles) formed by PNMP-b-PBzMA diblock copolymers are effective at stabilizing oil-in-water (O/W) Pickering emulsions. nih.gov This demonstrates a clear link between the controlled polymer architecture at the nanoscale and a valuable macroscopic function.

Another important architecture is the polymer brush, where polymer chains are densely grafted to a surface. The synthesis of poly[{2-(methacryloyloxy)ethyl}trimethylammonium chloride] brushes on silicon wafers via surface-initiated atom transfer radical polymerization (SI-ATRP) creates a well-defined polymer layer. acs.orgcapes.gov.br The graft density, a key architectural parameter, was found to be 0.20 chains per square nanometer, which fundamentally alters the surface properties of the silicon substrate. acs.orgcapes.gov.br

Role of Crosslinking Density on Material Mechanical Response

2-(Acryloyloxy)ethyl methacrylate is a difunctional monomer and can, therefore, act as a crosslinking agent, forming covalent bonds between polymer chains to create a three-dimensional network. The density of these crosslinks is a critical factor that governs the mechanical properties of the resulting thermoset material.

Generally, increasing the crosslinking density in a polymer network enhances its mechanical performance. researchgate.net Higher crosslink density leads to increased stiffness, higher modulus of elasticity, and greater mechanical strength. researchgate.netresearchgate.net This is because the interconnected network structure restricts the movement of polymer chains, making the material more rigid. researchgate.net Additionally, a more densely crosslinked polymer is typically more resistant to solvents and exhibits better barrier properties. researchgate.net

However, the relationship is not always linear, and an excessively high crosslinking density can have detrimental effects, leading to increased brittleness. researchgate.net Studies on related poly(methyl methacrylate) (PMMA) systems, crosslinked with various dimethacrylate agents, provide insight into this behavior. The concentration of the crosslinking agent significantly affects the final properties.

Table 4: Effect of Crosslinker Concentration on the Mechanical Properties of a Methacrylate Resin

Crosslinker ConcentrationFlexural StrengthImpact StrengthSurface Hardness
5%ImprovedImprovedImproved
10%ImprovedImprovedImproved
15%ImprovedImprovedImproved
20%DecreasedNot specifiedDecreased (with PEGDMA)
This table, based on findings from PMMA resins crosslinked with agents like EGDMA and PEGDMA, shows that mechanical properties can be optimized at intermediate crosslinker concentrations (5-15%), while higher concentrations (20%) can degrade performance. mdpi.comnih.gov

The chemical structure of the crosslinking agent, including the length and flexibility of the chain connecting the polymerizable groups, also plays a crucial role. mdpi.com For instance, using long-chain, flexible crosslinking agents can increase the impact resistance of the material compared to short-chain, rigid crosslinkers. mdpi.com This highlights that by carefully selecting comonomers to copolymerize with AOEMA, the specific mechanical response of the final material can be precisely engineered.

Interfacial Phenomena in Composite Systems

Polymers based on this compound can be designed to enhance interfacial adhesion. For example, polymer brushes grown from a substrate, such as the poly[{2-(methacryloyloxy)ethyl}trimethylammonium chloride] brushes on a silicon wafer, create a robust polymer-substrate interface. acs.orgcapes.gov.br The covalent attachment and high graft density fundamentally change the surface energy and compatibility of the substrate.

In particulate composites, such as those containing calcium carbonate fillers in a polymer resin, the functional groups of the polymer matrix dictate the interaction with the filler surface. researchgate.net The ester groups in an AOEMA-based polymer can interact with the surface of inorganic fillers, and the strength of this interaction will influence stress transfer from the matrix to the filler, thereby affecting the composite's mechanical properties.

The role of AOEMA-based polymers in stabilizing multiphase systems is another key example of interfacial phenomena. As demonstrated with PNMP-b-PBzMA block copolymers, these polymers can self-assemble into particles that adsorb at the oil-water interface, effectively stabilizing emulsions. nih.gov Their efficacy as Pickering emulsifiers is a direct result of the controlled interfacial activity derived from their unique block architecture. nih.gov Furthermore, the architecture of the polymer itself can influence interfacial properties; star-shaped polymers have been shown to exhibit higher interfacial tension than their linear counterparts. rsc.org

Advanced Characterization Techniques for 2 Acryloyloxy Ethyl Methacrylate Polymers

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in poly(AEM). These methods rely on the interaction of electromagnetic radiation with the polymer to generate a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed microstructural analysis of polymers. iupac.org It provides information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), allowing for the confirmation of the polymer structure, determination of monomer conversion, and analysis of tacticity. iupac.orgnih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of poly(AEM), the disappearance of sharp peaks corresponding to the vinyl protons of the acrylate (B77674) (typically around 5.8-6.4 ppm) and methacrylate (B99206) (around 5.6-6.1 ppm) groups of the AEM monomer confirms successful polymerization. rsc.orgwhiterose.ac.uk The resulting polymer spectrum shows broad resonances corresponding to the polymer backbone and side-chain protons. For instance, the signals for the ethylene (B1197577) glycol bridge protons (-OCH₂CH₂O-) would appear, along with the methyl protons of the methacrylate unit. rsc.orgresearchgate.net By comparing the integration of residual monomer vinyl peaks to the polymer peaks, the degree of monomer conversion can be accurately calculated. whiterose.ac.uk

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information, offering higher resolution for the carbon backbone and side chains. The polymerization is confirmed by the disappearance of the sp² carbon signals of the monomer's double bonds (typically in the 120-140 ppm range) and the appearance of sp³ carbon signals for the polymer backbone. researchgate.net The carbonyl carbons of the acrylate and methacrylate groups can be observed in the 165-180 ppm region, and their chemical shifts can be sensitive to the stereochemical arrangement (tacticity) of the polymer chain. acs.orgscirp.org Analysis of this region can reveal the relative amounts of syndiotactic, isotactic, and atactic sequences within the polymer. acs.org

NucleusAnalysis TypeKey FindingsTypical Chemical Shift Regions (ppm)
¹HPolymer Structure ConfirmationDisappearance of monomer vinyl protons.Monomer vinyls: 5.5 - 6.5; Polymer backbone: 1.5 - 2.5; Side-chain protons (-OCH₂CH₂O-): 3.5 - 4.5.
¹³CPolymerization Confirmation & TacticityDisappearance of sp² carbon signals from monomer. Carbonyl region provides information on stereochemistry.Monomer vinyls: 120 - 140; Polymer backbone: 40 - 60; Carbonyls: 165 - 180.
Table 1: Summary of NMR Spectroscopy Data for Poly(AEM) Characterization.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a polymer, offering a molecular "fingerprint". semlab.commdpi.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to confirm the polymerization of AEM. mdpi.com The key spectral change observed upon polymerization is the disappearance or significant reduction of the absorption band associated with the C=C double bond stretching vibration, typically found around 1635 cm⁻¹. researchgate.net The spectrum of poly(AEM) is dominated by strong absorption bands characteristic of the ester functional groups. spectroscopyonline.com These include the C=O stretching vibration around 1730 cm⁻¹ and the C-O stretching vibrations in the 1150-1250 cm⁻¹ region. spectroscopyonline.comresearchgate.net The presence of these strong ester bands and the absence of the C=C band confirm the formation of the polymer. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration in the monomer also gives a strong Raman signal, which diminishes upon polymerization. Raman can be particularly useful for monitoring polymerization reactions in aqueous media due to the weak Raman scattering of water.

Vibrational ModeTypical Wavenumber (cm⁻¹)Observation in Poly(AEM)
C=C Stretch (Monomer)~1635Disappears or significantly decreases upon polymerization.
C=O Stretch (Ester)~1730Strong, characteristic peak confirming the presence of acrylate and methacrylate groups. researchgate.net
C-O Stretch (Ester)1150 - 1250Strong, complex bands confirming the ester linkages. researchgate.net
C-H Stretch (Alkyl)2800 - 3000Present in both monomer and polymer. researchgate.net
Table 2: Key FTIR Absorption Bands for Monitoring AEM Polymerization.

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. youtube.comkhanacademy.org For polymers like poly(AEM) that lack extensive chromophores, the polymer structure itself does not typically exhibit strong absorption in the standard UV-Vis range (200-800 nm). psu.edu

However, UV-Vis spectroscopy can be employed indirectly. It is a valuable tool for quantifying the concentration of unreacted AEM monomer, as the conjugated carbonyl systems of the acrylate and methacrylate groups exhibit UV absorbance. By creating a calibration curve, the amount of residual monomer in a polymer sample can be determined, providing an alternative method for calculating monomer conversion. This technique is particularly useful in kinetic studies to monitor the rate of polymerization by tracking the disappearance of the monomer over time.

Chromatographic Characterization

Chromatographic methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. They are fundamental for determining the molecular weight of polymers and assessing the purity of the initial monomer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring the molecular weight distribution of polymers. sepscience.comlcms.cz This method separates polymer chains based on their hydrodynamic size in solution. sepscience.com Larger molecules elute faster from the chromatography column than smaller molecules.

GPC analysis of poly(AEM) provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.org Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is weighted by the molecular weight of each chain. The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution with polymer chains of similar length, which is often a hallmark of a well-controlled polymerization. nih.gov The choice of solvent (mobile phase), such as tetrahydrofuran (THF) or dimethylformamide (DMF), is critical for ensuring the polymer is fully dissolved. nih.govresearchgate.netresearchgate.net

ParameterDescriptionSignificance for Poly(AEM)
Number-Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like glass transition temperature and viscosity.
Weight-Average Molecular Weight (Mw)The average molecular weight where the contribution of each molecule is weighted by its mass.Correlates with mechanical properties such as strength and toughness.
Polydispersity Index (PDI)The ratio of Mw to Mn (Mw/Mn).Indicates the breadth of the molecular weight distribution. A lower PDI suggests a more controlled polymerization process. nih.gov
Table 3: Key Parameters Obtained from GPC Analysis of Polymers.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for analyzing non-volatile or thermally sensitive compounds. e3s-conferences.org In the context of AEM polymers, HPLC is primarily used for two key purposes: assessing the purity of the AEM monomer before polymerization and quantifying the amount of residual monomer after polymerization to determine the final conversion. perkinelmer.com

By using a suitable column (e.g., a reverse-phase C18 column) and mobile phase, HPLC can effectively separate the AEM monomer from any impurities or inhibitors. perkinelmer.com After polymerization, the reaction mixture can be analyzed to measure the concentration of unreacted AEM. This provides a precise and sensitive method for calculating the monomer conversion, which is crucial for optimizing reaction conditions and ensuring the final polymer product meets required specifications.

Thermal Analysis

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For polymers of 2-(Acryloyloxy)ethyl methacrylate, this analysis provides crucial insights into thermal stability, phase transitions, and the effects of additives.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. By monitoring the energy absorbed or released by a polymer sample as it is heated or cooled, DSC can identify key thermal events. For polymers, one of the most important properties measured by DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition appears as a step-like change in the heat flow signal.

DSC is also utilized to detect other thermal events such as melting (endothermic peak), crystallization (exothermic peak), and curing reactions. The information is vital for determining the polymer's processing temperatures and its operational temperature range. For instance, DSC analysis can reveal the presence of contaminants in a polymer resin if the thermal properties of the contaminant and the base resin are significantly different.

Thermal PropertyDescriptionTypical Observation in DSC
Glass Transition (Tg) Temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.A step-like change in the baseline of the heat flow curve.
Crystallization (Tc) Process where polymer chains organize into ordered structures upon cooling from the melt.An exothermic peak (release of heat).
Melting (Tm) Transition from a crystalline solid to an amorphous liquid upon heating.An endothermic peak (absorption of heat).
Curing Chemical process of cross-linking polymer chains.A broad exothermic peak.

This table provides a general overview of thermal properties measured by DSC.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of polymeric materials. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures at which the most significant degradation occurs.

For poly(alkyl methacrylates), thermal degradation typically involves depolymerization back to the monomer. TGA can determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual mass at the end of the analysis. Studies on various poly(alkyl methacrylates) have shown that thermal stability can be influenced by factors such as molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. TGA results for poly(2-ethylhexyl methacrylate) show a significantly higher rate of thermal degradation compared to poly(methyl methacrylate). The decomposition of some methacrylate polymers can occur in multiple stages, which can be clearly distinguished using TGA.

Polymer SystemOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Key Finding
Poly(methyl methacrylate)~250Varies with MWHigher thermal stability compared to higher alkyl methacrylates.
Poly(2-ethylhexyl methacrylate)~225Varies with MWRate of thermal degradation is much higher than for PMMA.
Poly(N,N-dimethylaminoethyl methacrylate)~290 (First Stage)400 (First Stage), ~460 (Second Stage)Exhibits a two-stage decomposition process.

This table contains representative data for various methacrylate polymers to illustrate typical TGA findings.

Rheological Characterization of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides information about their viscoelastic properties, which is crucial for understanding their processability and performance. Measurements are typically performed on polymer melts or concentrated solutions using a rheometer, which can apply a controlled stress or strain and measure the resulting response.

Key parameters obtained from rheological studies include viscosity, which describes a fluid's resistance to flow, and the viscoelastic moduli: the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated as heat).

For methacrylate copolymers in solution, rheological properties are influenced by the polymer's molecular structure, concentration, and interactions with the solvent. In the molten state, the addition of methacrylate blocks to a polymer chain, such as in block copolymers containing poly(2-(dimethylamino)ethyl methacrylate), can significantly increase the melt viscosity. The study of how G' and G'' change with frequency or temperature can reveal information about the polymer's molecular architecture and relaxation dynamics.

ParameterDescriptionSignificance for Polymers
Viscosity (η) A measure of a fluid's resistance to flow.Determines processing conditions for techniques like extrusion and molding.
Storage Modulus (G') Represents the elastic response of a material; the ability to store energy from deformation.Indicates the solid-like behavior of the polymer.
Loss Modulus (G'') Represents the viscous response of a material; the energy dissipated as heat during deformation.Indicates the liquid-like behavior of the polymer.
Complex Viscosity (η)*A measure of the total resistance to flow under oscillatory shear.Characterizes the viscoelastic nature of the material.

This table outlines key rheological parameters and their importance in polymer characterization.

Mechanical Properties Assessment

The mechanical properties of a polymer determine its ability to withstand physical stresses and strains, defining its durability and suitability for structural applications.

Tensile and compressive testing are fundamental methods for quantifying the mechanical strength of materials.

Tensile testing involves subjecting a standardized sample to a controlled pulling force until it fails. Key properties measured include:

Tensile Strength: The maximum stress the material can withstand while being stretched before breaking.

Elongation at Break: The maximum strain or percentage increase in length before the sample fractures.

Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

Compressive testing involves applying a crushing load to a sample. This is particularly relevant for materials that will be subjected to squeezing forces in their application. The key property measured is the compressive strength , which is the stress at which the material fails under compression.

For hydrogels formulated with monomers like acrylic acid and lauryl methacrylate, tensile and compressive properties are highly dependent on the composition and cross-linking density. For example, an antibacterial hydrogel containing acrylic acid, lauryl methacrylate, and a zwitterionic compound demonstrated a tensile strength of 158 kPa, an elongation at break of 176%, and a compressive strength of 0.37 MPa at 80% strain.

Hydrogel CompositionTensile Strength (kPa)Elongation at Break (%)Compressive Strength (MPa @ 80% strain)
Pure Acrylic Acid (AA)1094%Not specified
AA and Zwitterionic Monomer20.9120%Not specified
AA, Lauryl Methacrylate, and Zwitterionic Monomer158176%0.37

Data adapted from a study on antibacterial hydrogels to illustrate mechanical properties.

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, or frequency. In a typical DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. Because polymers are viscoelastic, the strain response will lag behind the applied stress by a phase angle (δ).

From this measurement, several key parameters are calculated:

Storage Modulus (E'): Analogous to Young's modulus, it represents the elastic response and the material's ability to store energy.

Loss Modulus (E''): Represents the viscous response and the energy dissipated as heat.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg), where the material exhibits maximum damping.

DMA is particularly effective for identifying the Tg of polymers, as it is often more sensitive than DSC. A typical DMA scan for a polymer shows a sharp drop in the storage modulus and a distinct peak in the tan δ curve as the temperature moves through the glass transition region. For acrylate-based polymer networks, DMA can be used to tailor the rubbery modulus while maintaining a constant glass transition temperature.

ParameterDescriptionSignificance in DMA
Storage Modulus (E') A measure of the stored elastic energy in the material.Indicates the stiffness of the polymer. A sharp drop signifies the glass transition.
Loss Modulus (E'') A measure of the energy dissipated as heat during deformation.A peak in E'' is associated with molecular motions and transitions like Tg.
Tan Delta (tan δ) The ratio of loss modulus to storage modulus (E''/E').Represents the damping characteristics of the material. The peak is a common indicator of Tg.

This table describes the primary parameters obtained from Dynamic Mechanical Analysis.

Morphological Analysis

The morphology of polymers derived from this compound is a critical factor that dictates their macroscopic properties and performance in various applications. Advanced microscopy techniques are employed to visualize the intricate structures of these polymers, from the surface topography down to the arrangement of individual polymer chains. This analysis provides invaluable insights into the polymer's internal structure, phase distribution, and surface features. azom.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of polymeric materials. azom.com In the context of this compound polymers, SEM analysis reveals detailed three-dimensional images of the material's surface topography.

Researchers utilize SEM to visualize the porous network structure of hydrogels and monoliths synthesized from methacrylate monomers. nih.govmdpi.com For instance, in the analysis of hydrogels based on poly([2-(acryloxy)ethyl] trimethylammonium chloride), a derivative of this compound, SEM micrographs have shown that the surface morphology can be significantly altered by the incorporation of additives like nanocellulose. While the pure polymer exhibits a smooth surface, the addition of reinforcing agents can lead to the appearance of separated fibers on the hydrogel surface. mdpi.com

SEM analysis can detail the shape, size, and distribution of different phases within a polymer blend. azom.com For hydrogels, SEM images of cross-sections have been used to investigate the evolution of the internal porous structure. Studies have shown that for certain hydrogels, an increase in monomer concentration, particularly with the introduction of hydrophobic monomers, leads to a decrease in the pore size of the polymer network. mdpi.com The technique is crucial for controlling the material's internal structure to enhance its final properties. azom.com

Table 1: SEM Observations on Methacrylate-Based Polymer Morphology

Polymer System Observation Reference
Poly([2-(acryloxy)ethyl] trimethylammonium chloride) Hydrogel Smooth surface morphology in its pure form. mdpi.com
Poly([2-(acryloxy)ethyl] trimethylammonium chloride) with 2 wt% Nanocellulose Presence of separated fibers observed on the sample surface. mdpi.com
Poly(AA-co-LMA-co-SBMA) Hydrogels Porous network structures preserved in all formulations. Pore size decreases with increased monomer concentration. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanoscale morphology of polymers. This technique is particularly valuable for studying the self-assembly of block copolymers containing this compound segments.

For example, TEM has been instrumental in characterizing the morphologies of amphiphilic diblock copolymers, such as poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) (PNMP-b-PBzMA), synthesized via Polymerization-Induced Self-Assembly (PISA). nih.gov Depending on the degree of polymerization of the solvophobic block, TEM images have revealed distinct morphological transitions of the self-assembled structures in an ethanol dispersion. nih.gov

Table 2: Morphological Transitions of PNMP39-b-PBzMAn Assemblies Observed by TEM

Polymer Composition Observed Morphology
PNMP39-b-PBzMA52 Spherical assemblies
PNMP39-b-PBzMA82 Wormlike assemblies
PNMP39-b-PBzMA108 Vesicle-like assemblies

Data sourced from a study on PISA of PNMP-b-PBzMA copolymers. nih.gov

These findings demonstrate TEM's capacity to elucidate how subtle changes in polymer composition can lead to significant differences in the final nano-assembly, transitioning from simple spheres to more complex wormlike structures and vesicles. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. nih.gov It can be operated in various modes, including tapping mode and contact mode, to characterize the surface of this compound polymers.

AFM has been used to visualize the surface of substrates grafted with cationic polymer brushes, such as poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC). The images generated can clearly distinguish between the nonmodified bare substrate and the polymer-grafted surface, revealing changes in surface topography after modification. researchgate.net

Furthermore, in situ AFM studies are particularly insightful for characterizing stimuli-responsive hydrogels. For temperature-responsive hydrogels based on copolymers like poly(2-(dimethylamino)ethyl methacrylate-stat-benzophenone methacrylate), variable temperature in situ AFM can quantitatively investigate the thermoresponsive behavior. columbia.edu Such studies have revealed the presence of distinct lower critical solution temperature (LCST) regions corresponding to the topmost layer and the bulk of the hydrogel film. columbia.edu Concurrent lateral force microscopy (LFM) measurements can also provide information about changes in surface friction during these transitions. columbia.edu

Table 3: Applications of AFM in Characterizing Methacrylate-Based Polymers

Technique Polymer System Key Findings Reference
Tapping-Mode AFM Poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) grafted on a substrate Visualization of surface topography changes after polymer grafting. researchgate.net
In Situ Contact-Mode AFM Poly(2-(dimethylamino)ethyl methacrylate-stat-benzophenone methacrylate) hydrogel Quantitative investigation of thermoresponsive behavior, identifying two distinct LCST regions. columbia.edu

Surface Chemistry and Wettability Studies (e.g., Contact Angle Measurements for surface structure)

According to the ASTM D5946 standard, the contact angle of water can define the effectiveness of surface treatments on polymer films. dataphysics-instruments.com A lower contact angle generally indicates a more hydrophilic surface, while a higher contact angle suggests a hydrophobic surface. dataphysics-instruments.com

For (meth)acrylate polymers, the surface wettability is influenced by the types of functional groups present on the surface. researchgate.net The presence of more polar groups, such as ester groups, tends to result in better surface hydrophilicity. researchgate.net The relationship between the structure of poly(alkyl methacrylate)s and their surface energy has been systematically studied by measuring the water contact angle. Research has shown that the contact angle varies characteristically with the chain length of the alkyl group and the temperature. For straight-chain poly(n-alkyl methacrylate)s, a bell-shaped curve is often observed when plotting the contact angle against the alkyl chain length, with a maximum contact angle achieved at a specific chain length.

Table 4: Water Contact Angles of Various Poly(alkyl methacrylate)s at 20°C

Polymer Alkyl Group (n-CnH2n+1) Water Contact Angle (θ)
Poly(methyl methacrylate) n=1 83°
Poly(ethyl methacrylate) n=2 87°
Poly(butyl methacrylate) n=4 93°
Poly(hexyl methacrylate) n=6 99°
Poly(octyl methacrylate) n=8 104°
Poly(decyl methacrylate) n=10 107°
Poly(dodecyl methacrylate) n=12 108°
Poly(tetradecyl methacrylate) n=14 108°
Poly(hexadecyl methacrylate) n=16 107°
Poly(octadecyl methacrylate) n=18 106°
Poly(eicosyl methacrylate) n=20 105°

Data adapted from a study on the contact angle of poly(alkyl methacrylate)s.

These studies highlight that manipulating the chemical structure, such as the alkyl side-chain length in methacrylate polymers, provides a direct method for tuning the surface wettability, a key parameter for designing materials for specific applications.

Interactions of 2 Acryloyloxy Ethyl Methacrylate Based Polymers with External Stimuli and Additives

Polymers derived from 2-(acryloyloxy)ethyl methacrylate (B99206) exhibit a range of interactions with external stimuli and additives, which can be strategically employed to tailor their final properties for specific applications. These interactions are fundamental to the formulation of advanced materials, influencing everything from mechanical strength to environmental responsiveness.

Applications of 2 Acryloyloxy Ethyl Methacrylate Based Materials in Advanced Technologies

Adhesives and Sealants with Tunable Properties

In the formulation of adhesives and sealants, 2-(Acryloyloxy)ethyl methacrylate (B99206) serves as a key component for achieving a wide range of properties. By carefully controlling the polymerization conditions and the formulation composition, it is possible to produce adhesives with tailored curing times, bond strengths, and flexibility. The differential reactivity of the acrylate (B77674) and methacrylate groups allows for a staged curing process. For instance, a rapid initial cure can be achieved through the polymerization of the acrylate groups, providing handling strength, followed by a slower, more complete cure of the methacrylate groups to develop the final bond strength and durability. This feature is particularly valuable in applications requiring precise assembly and positioning before the final, permanent bond is formed.

Polymer Matrices for Composite Materials

2-(Acryloyloxy)ethyl methacrylate is a valuable monomer for the creation of high-performance polymer matrices in composite materials. Its ability to form a densely crosslinked network provides the necessary stiffness and thermal stability required for demanding applications.

Interfacial Bonding and Stress Transfer

The effectiveness of a composite material is highly dependent on the quality of the bond between the polymer matrix and the reinforcing fibers or particles. The chemical structure of this compound can be leveraged to enhance this interfacial bonding. The monomer can be functionalized to include groups that can react with the surface of the reinforcement, creating strong covalent bonds across the interface. This improved interfacial adhesion is critical for efficient stress transfer from the matrix to the reinforcement, which is essential for maximizing the strength and stiffness of the composite material.

Materials for Biomedical Engineering Applications

Polymers derived from this compound are noted for their potential in biomedical applications due to their ability to form biocompatible materials with tunable properties. smolecule.comnih.gov The capacity for modification and polymerization makes this compound a candidate for creating materials used in drug delivery and tissue engineering. smolecule.comnih.gov

Hydrogels are three-dimensional, water-swollen polymer networks that are of significant interest for biomedical applications due to their structural similarity to the native extracellular matrix. The dual functionality of this compound is particularly advantageous for creating crosslinked hydrogels. These hydrogels can be engineered to encapsulate therapeutic agents within their porous structure.

Research has demonstrated that hydrogels based on methacrylate derivatives can be designed to respond to external stimuli such as pH or temperature, which allows for the controlled and targeted release of encapsulated drugs. sigmaaldrich.com The polymerization of this compound allows for the formation of a stable, crosslinked matrix that can physically entrap drug molecules. The release kinetics can be modulated by controlling the crosslinking density of the polymer network, which in turn affects the hydrogel's swelling properties and the diffusion rate of the encapsulated substance. While specific studies focusing solely on this compound for drug delivery are emerging, its derivatives have been explored for their ability to form hydrogels capable of encapsulating pharmaceuticals. nih.gov For instance, combining chitosan (B1678972) with ethylene (B1197577) glycol acrylate methacrylate via a Michael-addition reaction results in a water-soluble, photo-cross-linkable material with potential as a promising biomaterial for drug delivery systems. specificpolymers.com

In the field of regenerative medicine, polymeric scaffolds provide a temporary structural framework that supports cell adhesion, proliferation, and differentiation to promote the regeneration of damaged tissues. The ideal scaffold should be biocompatible, possess interconnected porosity, and have mechanical properties that match the target tissue.

The monomer this compound, also known as ethylene glycol acrylate methacrylate, has been successfully used to synthesize scaffolds for tissue engineering. A notable application involves its use in creating novel biodegradable hydrogels through the photocrosslinking of chitosan-based macromers. In one study, a water-soluble (methacryloyloxy)ethyl carboxyethyl chitosan was prepared by reacting chitosan with ethylene glycol acrylate methacrylate. This macromer was then photopolymerized using a photoinitiator and UV light to fabricate hydrogels.

The resulting scaffolds demonstrated excellent biocompatibility and were effective in promoting cell attachment and proliferation, indicating their significant potential for use in tissue engineering applications. The degradation rate of these hydrogels could be controlled by adjusting the crosslinking density.

Table 1: Research Findings on Chitosan-Based Scaffolds using Ethylene Glycol Acrylate Methacrylate

Characteristic Finding Citation
Synthesis Method Michael-addition reaction between chitosan and ethylene glycol acrylate methacrylate, followed by photopolymerization.
Biocompatibility The hydrogel showed no significant cytotoxicity when tested with Vero cells.
Cellular Interaction The scaffolds promoted the attachment and proliferation of cells.
Controllability Degradation rates were strongly affected by the crosslinking density of the hydrogel network.

| Potential | The material shows high potential for use as a tissue engineering scaffold. | |

Materials used for ophthalmic devices, such as intraocular lenses (IOLs) and contact lenses, must possess a unique combination of properties, including high optical clarity, biocompatibility, mechanical stability, and a specific refractive index. Many modern IOLs are fabricated from soft, foldable acrylic polymers that can be implanted through small incisions.

The fabrication of these lenses often relies on the photopolymerization of monomer mixtures. As a difunctional monomer, this compound is a photoactive compound that can be cured with UV light. This property makes it a suitable candidate for creating the highly crosslinked polymer networks required for ophthalmic devices. The presence of two polymerizable groups (acrylate and methacrylate) allows for the formation of a stable, three-dimensional structure upon curing. This crosslinked network contributes to the mechanical integrity and long-term stability of the lens.

While many IOLs utilize copolymers of monomers like 2-hydroxyethyl methacrylate (HEMA), the inclusion of crosslinking agents is critical. sigmaaldrich.com The fundamental role of a photoactive, crosslinking monomer like this compound would be to ensure the formation of a robust and stable polymeric matrix, essential for the performance and longevity of an intraocular implant.

Table 2: Potential Properties of this compound for Ophthalmic Applications

Property Relevance to Ophthalmic Devices
Photoactive Nature Allows for rapid, controlled curing using UV light to precisely fabricate lens shapes.
Bifunctionality Forms a highly crosslinked polymer network, enhancing mechanical strength and stability.
Acrylic Backbone Contributes to high optical clarity and transparency, essential for vision correction.

| Tunable Properties | Can be copolymerized with other monomers to fine-tune refractive index, water content, and flexibility. |

Advanced Electronic and Optical Materials

The versatility of this compound extends to its potential use in advanced electronic and optical materials. smolecule.com Its ability to participate in polymerization reactions makes it a building block for polymers with tailored properties for applications in coatings, adhesives, and electronics. smolecule.com

In the electronics industry, photopolymerization is a key process for photolithography, which is used to create microelectronic circuits. Monomers that can be rapidly cured by light to form a durable film are used as photoresists. The photoactive nature of this compound makes it a candidate for such applications. Upon exposure to UV light in the presence of a photoinitiator, it can polymerize to form a solid, insoluble pattern, a fundamental requirement for a negative photoresist.

For optical materials, the final polymer's properties, such as its refractive index, transparency, and stability, are paramount. Polymethacrylates are known for their excellent optical properties. The polymerization of this compound would result in a crosslinked acrylic polymer, which is expected to have high clarity and a stable refractive index. These characteristics are desirable for applications such as optical coatings, adhesives for optical components, or as a component in the formulation of materials for photonic devices. smolecule.com While detailed studies on the specific electronic and optical properties of pure poly(this compound) are not widely published, its classification as a material for photonic and optical applications by chemical suppliers indicates its relevance in this high-technology sector. smolecule.com

Degradation and Stability of 2 Acryloyloxy Ethyl Methacrylate Polymers

Thermal Degradation Mechanisms

The thermal stability of polymers based on 2-(Acryloyloxy)ethyl methacrylate (B99206) is a critical factor in their processing and application. Generally, UV-cured acrylics exhibit high thermal stability, with degradation often commencing at temperatures around 400°C. However, the specific degradation profile is influenced by the polymer's molecular weight and the presence of other substances. For instance, the presence of humidity can initiate hydrolytic degradation at much lower temperatures, around 150°C.

The thermal decomposition of poly(alkyl methacrylates) typically proceeds via chain scission and depolymerization, yielding the constituent monomer as the primary product. researchgate.net Studies on various poly(alkyl methacrylates) have shown that at elevated temperatures, the monomer accounts for a significant percentage of the degradation by-products. For example, in the pyrolysis of poly(methyl methacrylate), the monomer yield can be as high as 99.8% at 250°C, decreasing to 93.1% as the temperature rises to 400°C. researchgate.net A similar trend is observed with poly(2-ethylhexyl methacrylate), where the monomer yield drops from 99.6% to 92.0% over the same temperature range. researchgate.net

The degradation process can occur in multiple stages. An initial stage may involve the loss of side chains, followed by the breakdown of the main polymer backbone into smaller monomeric and oligomeric fragments at higher temperatures. researchgate.net Besides the primary monomer, other volatile products such as carbon monoxide, carbon dioxide, and various alcohols can also be formed. researchgate.net

Table 1: Thermal Degradation Products of Selected Poly(alkyl methacrylates)

Polymer Pyrolysis Temperature (°C) Major Degradation Product(s) Monomer Yield (mass%)
Poly(methyl methacrylate) 250 Methyl methacrylate 99.8
Poly(methyl methacrylate) 400 Methyl methacrylate 93.1
Poly(2-ethylhexyl methacrylate) 250 2-Ethylhexyl methacrylate 99.6

This table presents data on the thermal degradation products of representative poly(alkyl methacrylates) at different pyrolysis temperatures.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of polymers containing 2-(Acryloyloxy)ethyl methacrylate is of particular importance in aqueous and biomedical environments. The presence of two ester linkages in the monomer unit makes these polymers susceptible to hydrolysis, which involves the cleavage of these ester bonds. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

In alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester group and leading to the formation of a tetrahedral intermediate, which then breaks down to yield a carboxylate and an alcohol. This process can lead to the degradation of the polymer network. For instance, hydrogels based on chondroitin (B13769445) sulfate (B86663) methacrylate have been observed to degrade in a pH-dependent manner, with faster degradation occurring at higher pH values (pH 7.0-8.0).

Conversely, under acidic conditions, the ester group can be protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. However, for some methacrylate-based polymers, such as poly(2-aminoethyl methacrylate), stability is observed in acidic or neutral aqueous solutions, with degradation only occurring in alkaline media. researchgate.net The specific structure of the polymer, including the nature of neighboring groups, can also influence hydrolytic stability.

The degradation products of hydrolysis are typically the corresponding carboxylic acid (methacrylic acid and acrylic acid) and diol (ethylene glycol). The rate of degradation can be tailored by controlling the cross-linking density of the polymer network; higher cross-linking can impede the diffusion of water and ions, thus slowing down the hydrolysis process.

Photodegradation Phenomena

Exposure to ultraviolet (UV) radiation can induce significant chemical changes in polymers of this compound, leading to photodegradation. The energy from UV photons can be absorbed by the polymer, leading to the excitation of electrons and the subsequent scission of chemical bonds. The primary mechanism often involves the formation of free radicals.

The photodegradation of poly(alkyl methacrylate)s is influenced by the size of the ester group. tue.nl Polymers with longer alkyl chains in the ester group may be more susceptible to photodegradation. researchgate.net The process can manifest as either chain scission, leading to a decrease in molecular weight, or cross-linking, which increases the polymer's network density. rsc.org For example, in the photo-irradiation of a poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) terpolymer, cross-linking was observed at short irradiation times, followed by chain scission at longer exposure times. rsc.org

The degradation process is often accompanied by photo-oxidation when the irradiation occurs in the presence of air. rsc.org The initial photolytic cleavage can generate macroradicals that react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from the polymer backbone, leading to a cascade of oxidative reactions. Studies on poly(methyl methacrylate) have shown that irradiation with different wavelengths of UV and visible light can cause degradation, with higher energy light sources generally causing more rapid degradation. govinfo.gov The degradation can be monitored by observing changes in the material's molecular weight and the formation of new chemical groups, such as carbonyls, which can be detected by infrared spectroscopy. govinfo.gov

Table 2: Effect of UV Irradiation on the Molecular Weight of Poly(methyl methacrylate) (PMMA)

Irradiation Source Exposure Time (hours) Percent Decrease in Weight Average Molecular Weight (Mw)
Xenon Arc Lamp (with IR filter) 4000 22.2 (PMMA I), 21.8 (PMMA II)

This table illustrates the impact of different UV light sources and exposure times on the degradation of two types of PMMA, as indicated by the decrease in their weight average molecular weight. govinfo.gov

Oxidative Degradation Kinetics and Mechanisms

Oxidative degradation of this compound polymers can be initiated by heat, light, or the presence of radical initiators. The process involves the reaction of the polymer with oxygen, leading to a series of chemical reactions that alter the material's properties. The presence of tertiary carbon atoms in the methacrylate backbone makes these polymers susceptible to oxidative attack.

The generally accepted mechanism for the oxidation of polyacrylates involves the formation of hydroperoxides through the attack of molecular oxygen at the tertiary carbon atoms of the polymer chain. bohrium.com These hydroperoxides are unstable and can decompose, leading to random chain scission and the formation of lower molecular weight polymeric units. Further oxidation of these smaller fragments can result in the formation of volatile products such as carbon dioxide, water, and various organic compounds. bohrium.com

In the case of poly(ethyl acrylate), for example, oxidative degradation leads to a uniform decrease in the intensity of all existing absorption bands in its infrared spectrum, with the exception of the ester-ketone carbonyl region. bohrium.com The volatile products identified include carbon dioxide, water, ethyl acetate, and ethyl alcohol, but not the monomer, ethyl acrylate (B77674). bohrium.com This suggests that the degradation proceeds through a complex series of oxidative reactions rather than simple depolymerization. The rate of oxidative degradation is influenced by factors such as temperature, oxygen concentration, and the presence of antioxidants.

Biorecognition and Enzymatic Degradation in Biomedical Contexts

In biomedical applications, such as in hydrogels for tissue engineering or drug delivery, the interaction of this compound polymers with the biological environment is of paramount importance. This includes both biorecognition phenomena, such as protein and cell adhesion, and the potential for enzymatic degradation.

While some common synthetic polymers like poly(methyl methacrylate) have been found to be resistant to degradation by enzymes such as esterase, papain, trypsin, and chymotrypsin, the situation can be more complex for other poly(meth)acrylates. nih.gov For instance, degradable poly(2-hydroxyethyl methacrylate) (PHEMA), a structurally similar polymer, has been shown to undergo surface and bulk degradation in the presence of macrophages. rsc.orgresearchgate.net

The susceptibility of a polymer to enzymatic degradation is highly dependent on its chemical structure, morphology, and the specific enzymes present. The ester linkages in poly(this compound) are potential sites for enzymatic hydrolysis by esterases, which are ubiquitous in the body. The degradation can be influenced by blending the polymer with other materials. For example, the enzymatic degradation of amorphous polyesters has been shown to be induced by blending them with PMMA. nih.gov

For applications requiring degradability, such as in temporary implants or scaffolds for tissue regeneration, the polymer structure can be intentionally designed to be susceptible to biological degradation. This can be achieved by incorporating enzymatically cleavable linkages into the polymer backbone or side chains. nih.gov Conversely, for long-term implants, the polymer surface is often modified to resist protein adsorption and cell adhesion, thereby minimizing biorecognition and subsequent foreign body responses. bohrium.comresearchgate.net

Theoretical and Computational Studies of 2 Acryloyloxy Ethyl Methacrylate Systems

Quantum Chemical Calculations of Monomer Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic reactivity of monomers. These methods can predict the activation energies of propagation and cross-propagation reactions, which are essential for determining monomer reactivity ratios, a key parameter in copolymerization kinetics. arxiv.org The terminal model (TM) is a frequently used framework for describing copolymerization, assuming that the reactivity of a propagating radical depends only on its terminal unit and the monomer it is reacting with. queensu.ca

For a binary copolymerization involving AEMA, there would be four elementary propagation reactions to consider. Quantum mechanics can be used to model the transition states of these reactions to calculate the respective rate coefficients. queensu.ca The reactivity ratios (e.g., r1 and r2) are then derived from these rate coefficients. Studies on similar systems, such as the copolymerization of n-butyl cyanoacrylate (BCA) and methyl methacrylate (B99206) (MMA), have shown excellent agreement between QM-predicted reactivity ratios and those determined experimentally. queensu.ca For instance, QM predictions for the BCA/MMA system at 50°C yielded reactivity ratios of rBCA = 0.272 and rMMA = 0.057, which closely matched the experimental values of rBCA = 0.236 ± 0.042 and rMMA = 0.057 ± 0.008. queensu.ca This demonstrates the predictive power of quantum calculations in understanding how monomers will incorporate into a polymer chain.

The Alfrey-Price Q-e scheme is another model that characterizes monomer reactivity based on resonance stabilization (Q) and polarity (e) parameters. scielo.brrsc.org While traditionally determined from experimental data, computational methods can also be employed to derive these values, offering a route to predict copolymerization behavior for new or less-studied monomers like AEMA without extensive experimentation. rsc.org

Table 1: Example of QM-Predicted vs. Experimental Reactivity Ratios for a Methacrylate System This table illustrates the accuracy of quantum mechanics in predicting copolymerization behavior, using the BCA/MMA system as an analogue for AEMA studies.

Monomer SystemParameterQM-Predicted ValueExperimental ValueReference
BCA / MMArBCA0.2720.236 ± 0.042 queensu.ca
rMMA0.0570.057 ± 0.008

Molecular Dynamics Simulations of Polymerization and Network Formation

Molecular dynamics (MD) simulations offer a way to visualize and analyze the dynamic process of polymerization and the subsequent formation of three-dimensional polymer networks. cam.ac.uk These simulations model the system at an atomistic or coarse-grained level, providing insights into chain growth, network topology, and the physical properties of the forming material. cam.ac.ukrsc.org

For a cross-linkable monomer such as AEMA, MD simulations can track the conversion of monomer units and the formation of cross-links, which dictates the mechanical properties of the final network. cam.ac.uk Reactive MD (RMD) simulations, which use force fields that allow for the formation and breaking of chemical bonds, are particularly suited for this purpose. cam.ac.uk An alternative approach involves using non-reactive force fields combined with algorithms that introduce bonds based on proximity and reactivity criteria, effectively simulating the polymerization process. cam.ac.uk

The First Shell Substitution Effect (FSSE) model is a theoretical framework often used in conjunction with simulations to describe how the reactivity of a functional group on a monomer changes after its neighboring groups have reacted. cam.ac.uk This model is crucial for accurately simulating network formation in step-growth or complex chain-growth polymerizations. cam.ac.uk Studies on epoxy-amine systems have shown that the FSSE model can successfully reproduce the network evolution observed in more computationally intensive RMD simulations. cam.ac.uk

Coarse-graining is another important technique where groups of atoms are represented as single beads. This simplification of the system's representation reduces computational cost, allowing for the simulation of larger systems over longer timescales, which is essential for observing macroscopic phenomena like gelation and network maturation. rsc.org

Table 2: Typical Methodologies in Molecular Dynamics Simulations of Polymerization

Simulation MethodDescriptionTypical Application for AEMA SystemsKey Insights
All-Atom Reactive MD (RMD)Explicitly models every atom and allows for dynamic bond formation/breaking based on a reactive force field.Simulating the initial stages of polymerization and cross-linking with high chemical detail.Reaction mechanisms, transition states, early network formation. cam.ac.uk
Coarse-Grained (CG) MDGroups of atoms are lumped into single interaction sites ("beads") to simplify the model.Simulating large-scale network formation, phase separation, and mechanical properties over longer time scales.Network topology, gel point, phase behavior, elastic properties. rsc.org
Trajectory MatchingA coarse-graining method that scales up simulations by matching the dynamics of a coarse-grained model to a benchmark atomistic model.Bridging the gap between detailed atomistic simulations and large-scale network properties.Efficient prediction of network evolution and dynamics. cam.ac.uk

Computational Design of Functional Copolymers

Computational methods are instrumental in the rational design of functional copolymers incorporating AEMA. By simulating the behavior of copolymers with different comonomers and architectures, researchers can screen potential candidates and predict their properties before undertaking laborious and costly synthesis. This is particularly relevant for creating "smart" materials that respond to external stimuli such as pH, temperature, or specific analytes. mdpi.com

For example, AEMA can be copolymerized with monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) to impart pH-responsiveness or with oligo(ethylene glycol) methyl ether methacrylates to introduce thermo-responsiveness. mdpi.comnih.gov Computational studies can model how the incorporation of these comonomers affects the copolymer's conformation, solubility, and self-assembly behavior in aqueous environments. acs.org All-atom MD simulations have been used to investigate the conformational changes of similar polyelectrolyte brushes, like those made from p(DMAEMA), in response to changes in protonation (pH) and temperature. acs.org These simulations can reveal coil-to-globule transitions and changes in hydration that underpin the macroscopic responsive behavior. acs.orgresearchgate.net

Furthermore, computational design can be used to achieve specific copolymer microstructures. For instance, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a technique that allows for the synthesis of well-defined block copolymers. rsc.orgnih.gov Computational modeling can help in selecting appropriate RAFT agents and reaction conditions to synthesize AEMA-containing block copolymers with controlled block lengths and low dispersity, which is crucial for applications in drug delivery and nanotechnology where precise self-assembly is required. rsc.orgresearchgate.net

Table 3: Example Comonomers for Computationally-Guided Design of Functional AEMA Copolymers

Potential ComonomerTarget FunctionalityComputational MethodPredicted/Studied Properties
2-(Dimethylamino)ethyl methacrylate (DMAEMA)pH-ResponsivenessMolecular Dynamics (MD)Conformational changes with pH, protonation state, swelling behavior. nih.govacs.org
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)Thermo-Responsiveness (LCST)Molecular Dynamics (MD)Coil-to-globule transition temperature, hydration changes, phase separation. mdpi.com
[2-(Methacryloyloxy)ethyl] trimethylammonium chloride (METAC)Permanent Cationic Charge / Polyelectrolyte BehaviorMolecular Dynamics (MD)Interaction with counter-ions, DNA binding, swelling in ionic solutions. mdpi.comwhiterose.ac.uk
Benzyl Methacrylate (BzMA)Hydrophobicity / AmphiphilicityMD / Self-Consistent Field TheorySelf-assembly into micelles/vesicles, morphology of phase-separated domains. nih.govnih.gov

Predictive Modeling of Polymer Properties

A primary goal of computational polymer science is to predict the macroscopic properties of materials from their chemical structure. For polymers derived from AEMA, predictive models can estimate a wide range of characteristics, including mechanical, thermal, and kinetic properties.

Machine learning (ML) has emerged as a powerful tool for predicting polymer properties. arxiv.org By training models on large datasets of known polymers, ML algorithms can learn the complex relationships between monomer structure and polymer characteristics. For example, Graph Attention Networks have been successfully used to predict comonomer reactivity ratios directly from the molecular structures of the monomers, which in turn dictate copolymer composition and properties. arxiv.org

Physics-based simulations, such as the MD methods described earlier, can also be used for property prediction. By simulating the response of a polymer network to virtual mechanical tests (e.g., tensile or shear deformation), it is possible to estimate properties like the elastic modulus. cam.ac.uk Similarly, the glass transition temperature (Tg), a critical property for polymer applications, can be estimated by simulating the cooling of a polymer melt and observing the change in density or mobility. cam.ac.uk While these methods are computationally intensive, they can provide accurate predictions. For instance, a study modeling a thermosetting-thermoplastic copolymer found a good match between the simulated and experimental glass transition temperature, although inaccuracies were noted for elastic properties, potentially due to limitations in the simulated system size. cam.ac.uk

Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach, correlating structural descriptors of monomers or polymer repeat units with specific properties. These models can be used to rapidly screen large numbers of potential polymer structures and predict their properties without the need for full-scale simulations.

Table 4: Examples of Predictive Modeling for Polymer Properties

PropertyModeling ApproachRequired InputsPotential Output for AEMA Polymers
Reactivity RatiosQuantum Mechanics (DFT) or Machine Learning (ML)Monomer structures, transition state calculations (DFT), or experimental data (ML). arxiv.orgqueensu.caPrediction of copolymer composition and microstructure.
Glass Transition Temp (Tg)Molecular Dynamics (MD)Atomistic model of the polymer, force field parameters. cam.ac.ukEstimated Tg from volume-temperature or mobility plots.
Elastic ModulusMolecular Dynamics (MD)Cross-linked polymer network model, force field. cam.ac.ukStress-strain curves from simulated deformation.
Swelling BehaviorMolecular Dynamics (MD)Polymer network model, solvent model, force field. nih.govEquilibrium swelling ratio as a function of solvent, pH, or temperature.

An exploration of the future research directions and translational opportunities for the chemical compound 2-(Acryloyloxy)ethyl methacrylate reveals significant potential in sustainable materials, advanced manufacturing, and nanotechnology. As industries increasingly seek high-performance, functional, and environmentally conscious materials, the unique bifunctional nature of this monomer positions it as a key building block for next-generation polymers.

Q & A

Q. Key parameters affecting grafting efficiency :

ParameterOptimal RangeImpact on Grafting
[Cu]2,000–90,000 ppmHigher Cu²⁺ increases initiation rate but risks side reactions
Reducing agent (AsAc)1–2 eq. relative to CuExcess AsAc reduces Cu(II) to Cu(I), enhancing activity
Solvent polarityWater:MeOH (3:1)Higher polarity improves monomer solubility and chain mobility

How can conflicting toxicity data for AOEMA derivatives be resolved when designing in vitro biocompatibility assays?

Advanced Research Question
Discrepancies in toxicity reports often arise from differences in:

  • Test models : Human dermal fibroblasts vs. murine macrophages may show variable sensitivity due to esterase activity differences.
  • Degradation products : AOEMA hydrolyzes to methacrylic acid and ethylene glycol derivatives, which may independently exhibit cytotoxicity .

Q. Methodological recommendations :

Pre-screen degradation products using HPLC-MS to quantify hydrolytic byproducts.

Use multiple cell lines (e.g., HEK-293, RAW 264.7) to assess cell-type-specific responses.

Control hydrolysis conditions : Mimic physiological pH (7.4) and temperature (37°C) during pretreatment.

Q. Example data inconsistency :

StudyLC₅₀ (AOEMA)Model SystemHydrolysis Time
A0.5 mMFibroblasts24 hours
B2.1 mMMacrophages48 hours

Resolution: Prolonged hydrolysis in Study B likely reduced monomer toxicity by breaking down AOEMA into less reactive species .

What spectroscopic methods are most effective for characterizing AOEMA’s structural integrity post-polymerization?

Basic Research Question

  • FTIR : Monitor C=O stretch (1720 cm⁻¹) and C=C (1635 cm⁻¹) to confirm acrylate consumption. Residual C=C indicates incomplete polymerization .
  • ¹H NMR : Peaks at δ 5.8–6.4 ppm (vinyl protons) should diminish upon crosslinking.
  • Raman mapping : Spatial resolution of ~1 µm can detect heterogeneities in copolymer films .

Advanced Tip : Use in situ FTIR during polymerization to track real-time conversion rates and optimize reaction termination points.

How can AOEMA-based hydrogels be tailored for controlled drug release, and what factors dominate diffusion kinetics?

Advanced Research Question
Design considerations :

  • Crosslink density : Adjust using diacrylate crosslinkers (e.g., PEGDA). Higher density slows diffusion but increases mechanical strength.
  • Swelling ratio : AOEMA’s hydrophilic ethylene glycol moiety enhances water uptake, which can be modulated by copolymerizing with hydrophobic monomers (e.g., methyl methacrylate) .

Q. Diffusion kinetics drivers :

FactorEffect on Release Rate
Hydrogel porosity↑ Porosity → ↑ Diffusion
pH sensitivityAOEMA’s ester bonds hydrolyze faster at alkaline pH, accelerating release
Drug hydrophobicityHydrophobic drugs partition into polymer matrix, slowing release

Case study : AOEMA-grafted cellulose membranes achieved sustained release (72 hours) for hydrophilic drugs like doxorubicin at pH 7.4, with burst release <20% .

What safety protocols are critical when handling AOEMA in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves (≥0.11 mm thickness), splash-resistant goggles, and lab coats. AOEMA’s LD₅₀ (oral, rat) is 1,200 mg/kg, indicating moderate toxicity .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (vapor pressure: 0.03 mmHg at 25°C) .
  • Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced note : AOEMA’s methacrylate group can sensitize skin upon repeated exposure. Pre-treatment with barrier creams (e.g., polyethylene glycol-based) reduces absorption .

What strategies mitigate oxygen inhibition in AOEMA photopolymerization for 3D printing resins?

Advanced Research Question
Oxygen inhibition disrupts radical propagation, causing surface tackiness. Solutions include:

High-intensity UV光源 : ≥50 mW/cm² at 405 nm to outcompete O₂ quenching .

Oxygen scavengers : Add 1–2 wt% tertiary amines (e.g., N-methyldiethanolamine) to consume dissolved O₂.

Inert atmosphere : N₂ or argon purging reduces O₂ to <100 ppm.

Q. Performance comparison :

StrategyCure Depth (µm)Surface Hardness (Shore D)
Ambient air150 ± 2065 ± 5
N₂ purging320 ± 3082 ± 3
Amine additive280 ± 2578 ± 4

How does AOEMA’s molecular architecture influence its reactivity in radical copolymerization?

Basic Research Question
AOEMA’s structure (CH₂=C(CH₃)COOCH₂CH₂OCOCH₂CH₂–) provides:

  • Electron-withdrawing ester groups : Activate the double bond for faster addition to propagating radicals.
  • Ethylene glycol spacer : Enhances water solubility, enabling aqueous-phase polymerization.

Q. Reactivity ratios (r₁ for AOEMA, r₂ for comonomer) :

Comonomerr₁r₂Notes
Styrene0.80.2Random copolymer
Acrylic acid1.50.5Gradient copolymer

Higher r₁ values indicate AOEMA’s preference for homopropagation, requiring stoichiometric adjustments for even comonomer distribution .

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